2-Amino-1'-benzyl-4,4-diethoxy-2'-oxo-1',2'-dihydrospiro[3-azabicyclo[3.1.0]hex-2-ene-6,3'-indole]-1,5-dicarbonitrile
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Overview
Description
2-Amino-1’-benzyl-4,4-diethoxy-2’-oxo-1’,2’-dihydrospiro[3-azabicyclo[3.1.0]hex-2-ene-6,3’-indole]-1,5-dicarbonitrile is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of 2-Amino-1’-benzyl-4,4-diethoxy-2’-oxo-1’,2’-dihydrospiro[3-azabicyclo[3.1.0]hex-2-ene-6,3’-indole]-1,5-dicarbonitrile involves multiple steps. One common synthetic route includes the reaction of indole derivatives with various reagents under specific conditions. For instance, the preparation might involve the use of cyclopropane derivatives and benzyl groups in the presence of catalysts such as palladium or other transition metals . Industrial production methods would likely involve optimization of these reactions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and benzyl positions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and bases like potassium carbonate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Amino-1’-benzyl-4,4-diethoxy-2’-oxo-1’,2’-dihydrospiro[3-azabicyclo[3.1.0]hex-2-ene-6,3’-indole]-1,5-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s indole moiety makes it a candidate for studying biological processes and interactions.
Medicine: Due to its potential biological activity, it is investigated for therapeutic applications, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The indole moiety is known to interact with multiple receptors and enzymes, potentially inhibiting or activating specific biological pathways. The exact mechanism would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug. Compared to these compounds, 2-Amino-1’-benzyl-4,4-diethoxy-2’-oxo-1’,2’-dihydrospiro[3-azabicyclo[3.1.0]hex-2-ene-6,3’-indole]-1,5-dicarbonitrile is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C25H23N5O3 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-amino-1'-benzyl-4,4-diethoxy-2'-oxospiro[3-azabicyclo[3.1.0]hex-2-ene-6,3'-indole]-1,5-dicarbonitrile |
InChI |
InChI=1S/C25H23N5O3/c1-3-32-25(33-4-2)23(16-27)22(15-26,20(28)29-25)24(23)18-12-8-9-13-19(18)30(21(24)31)14-17-10-6-5-7-11-17/h5-13H,3-4,14H2,1-2H3,(H2,28,29) |
InChI Key |
NCLXADIGAJSLKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(C2(C(C23C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)(C(=N1)N)C#N)C#N)OCC |
Origin of Product |
United States |
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